7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound and its analogs have been synthesized through various methods, showcasing the versatility of these compounds in chemical reactions and their potential for further functionalization. Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of several related compounds, highlighting the complex reaction pathways and potential for structural diversity within this class of compounds (Kremzer et al., 1981).
Molecular and Crystal Structure : Studies on the crystal structure of these compounds have provided insight into their molecular geometry, hydrogen bonding patterns, and potential for interaction with biological molecules. For instance, Karczmarzyk et al. (1995) detailed the crystal structure of a similar compound, revealing the planarity of the purine fused-ring skeleton and the presence of intermolecular hydrogen bonds, which could be relevant for its biological activity and interactions (Karczmarzyk et al., 1995).
Potential Pharmacological Applications
Biological Activity : Several studies have explored the biological activities of these compounds, including their potential as inhibitors or modulators of specific biological pathways. For example, Chłoń-Rzepa et al. (2004) synthesized derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity, indicating the potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).
Chemical Diversity and Drug Design : The synthesis of structurally complex derivatives from simple starting materials suggests the potential for these compounds in drug design and development. For instance, the synthesis of complex heterocyclic ortho-quinones via a multi-component reaction, as described by Rajesh et al. (2011), showcases the chemical diversity achievable with such frameworks and their potential applications in creating pharmacologically active molecules (Rajesh et al., 2011).
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-12-6-3-4-7-14(12)29-11-13(26)10-24-15-16(21-18(24)20-8-5-9-25)23(2)19(28)22-17(15)27/h3-4,6-7,13,25-26H,5,8-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPTPUQTQYMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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